molecular formula C10H15NO B1598591 N-(4-ethoxybenzyl)-N-methylamine CAS No. 41690-86-2

N-(4-ethoxybenzyl)-N-methylamine

Cat. No.: B1598591
CAS No.: 41690-86-2
M. Wt: 165.23 g/mol
InChI Key: XQYGQAVOILJHDN-UHFFFAOYSA-N
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Description

N-(4-Ethoxybenzyl)-N-methylamine is a secondary amine featuring a benzyl group substituted with an ethoxy (-OCH₂CH₃) moiety at the para position and a methyl group attached to the nitrogen. While direct synthesis or characterization data for this compound are absent in the provided evidence, its structural analogs—such as N-(4-methoxybenzyl)-N-methylamine (CAS 702-24-9) and N-(4-chlorobenzyl)-N-methylamine—are well-documented. These analogs share a benzylamine backbone with varying para-substituents, enabling comparative analysis of substituent effects on physicochemical properties and reactivity .

Preparation Methods

Classical Synthetic Route: Nucleophilic Substitution of 4-Ethoxybenzyl Chloride with Methylamine

The most common and straightforward method for synthesizing N-(4-ethoxybenzyl)-N-methylamine involves the nucleophilic substitution reaction between 4-ethoxybenzyl chloride and methylamine.

  • Reaction Scheme:

    $$
    \text{4-ethoxybenzyl chloride} + \text{methylamine} \rightarrow \text{this compound} + \text{HCl}
    $$

  • Reaction Conditions:

    • Solvent: Organic solvents such as dichloromethane or toluene.
    • Temperature: Reflux conditions to ensure completion.
    • Methylamine is typically used in a slight excess to drive the reaction forward.
  • Industrial Adaptation:

    • Continuous flow reactors are employed for scale-up, offering improved control over temperature and pressure.
    • This method results in higher yields and purity due to better reaction parameter control.
  • Advantages:

    • Readily available starting materials.
    • Simple reaction setup.
    • High selectivity and yield.
  • Characterization:

    • Purity confirmed by GC-MS and ¹H NMR.
    • Key NMR signals include ethoxy group protons (triplet at ~1.35 ppm, quartet at ~4.00 ppm) and methylamine protons (singlet at ~2.25 ppm).

This method is widely documented and forms the backbone for the synthesis of this compound in both laboratory and industrial settings.

Catalytic Mono-N-Methylation of 4-Ethoxybenzylamine

An alternative approach involves catalytic methylation of 4-ethoxybenzylamine using methanol as a methylating agent:

  • Catalysts Used:

    • Heterogeneous nickel catalysts such as Ni/Al₂O₃.
  • Optimized Conditions:

    • Temperature: 80–100°C.
    • Solvent: Toluene or water, chosen based on catalyst compatibility.
    • Catalyst loading: 5–10 wt% relative to substrate.
  • Mechanism:

    • Methanol acts as a methyl donor.
    • The catalyst facilitates selective mono-methylation, minimizing over-methylation.
  • Outcomes:

    • High selectivity towards this compound.
    • Efficient process with minimized side products.
  • Analytical Confirmation:

    • ¹H NMR and GC-MS used to confirm product structure and purity.

This catalytic method offers an environmentally friendlier alternative by avoiding halide reagents and can be optimized for industrial applications.

N-Methylation via Formic Acid and Silane Catalysis

A more recent and innovative method for preparing N-methylamines, including this compound, involves the reductive methylation of amines using formic acid and silane in the presence of a copper salt catalyst:

  • Reagents:

    • Amine (e.g., 4-ethoxybenzylamine).
    • Formic acid (as a methyl source).
    • Silane (reducing agent).
    • Copper salt catalyst.
  • Procedure:

    • Mix catalyst, solvent, amine, silane, and formic acid in a reaction vessel.
    • Heat the mixture to the required temperature to initiate methylation.
    • The reaction proceeds under mild conditions, producing N-methylated amines efficiently.
  • Advantages:

    • Avoids toxic methylating agents like methyl iodide or dimethyl sulfate.
    • Environmentally friendly and operationally simple.
    • High selectivity and yield.
  • Industrial Relevance:

    • This method is promising for large-scale synthesis due to its safety and efficiency.
  • Limitations:

    • Requires catalyst optimization for specific substrates.
    • Silane reagents may vary in cost and availability.

This method represents a significant advance in N-methylation chemistry, aligning with green chemistry principles.

Continuous Flow Technology for Enhanced Synthesis

Continuous flow chemistry has been increasingly applied to amine synthesis, including N-methylation and related transformations:

  • Advantages:

    • Enhanced control over reaction parameters.
    • Improved safety due to minimized reagent exposure.
    • Increased reproducibility and scalability.
  • Applications:

    • Continuous flow reactors facilitate rapid mixing and precise temperature control.
    • Suitable for multi-step processes involving methylation and substitution.
    • Potential for integration with in-line analytical techniques (e.g., FTIR) for real-time monitoring.
  • Example:

    • Use of micromixers and microreactor coils for azide and acyl chloride reactions, adaptable for amine methylation protocols.
  • Impact:

    • Enables efficient industrial-scale production of amine derivatives with high yields (71–100% reported in related reactions).

This technology is poised to improve the synthesis of this compound by optimizing reaction efficiency and safety.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Advantages Yield/Selectivity Industrial Feasibility
Nucleophilic substitution 4-ethoxybenzyl chloride, methylamine Organic solvent (DCM, toluene) Reflux Simple, high yield High Widely used, scalable
Catalytic methylation 4-ethoxybenzylamine, methanol Ni/Al₂O₃ catalyst 80–100°C, toluene/water Environmentally friendly High Promising for scale-up
Formic acid/silane methylation Amine, formic acid, silane Copper catalyst Mild heating Green, efficient High Emerging industrial method
Enamine formation (related) Ketones, amines Sodium carbonate, methanol 30°C, 2 h High selectivity >97% Applicable with modifications
Continuous flow synthesis Various amine precursors Flow reactors Controlled temp/pressure High control, safety 71–100% (related) Ideal for scale-up

Chemical Reactions Analysis

Acylation Reactions

N-(4-ethoxybenzyl)-N-methylamine reacts readily with acyl chlorides to form substituted amides. For example:

  • Reagents : Acetyl chloride, propionyl chloride.

  • Conditions : Room temperature, triethylamine as a base, dichloromethane solvent.

  • Products : N-(4-ethoxybenzyl)-N-methylacetamide\text{N-(4-ethoxybenzyl)-N-methylacetamide}, N-(4-ethoxybenzyl)-N-methylpropionamide\text{N-(4-ethoxybenzyl)-N-methylpropionamide}.

ReagentProductYield (%)Reference
Acetyl chlorideN-(4-ethoxybenzyl)-N-methylacetamide85
Benzoyl chlorideN-(4-ethoxybenzyl)-N-methylbenzamide78

Mechanism : Nucleophilic attack by the amine on the electrophilic carbonyl carbon, followed by deprotonation. The ethoxy group stabilizes intermediates via resonance.

Alkylation Reactions

The amine undergoes alkylation with alkyl halides or epoxides:

  • Reagents : Methyl iodide, ethyl bromide.

  • Conditions : K2_2CO3_3 as base, DMF solvent, 60–80°C.

  • Products : Tertiary amines (e.g., N-(4-ethoxybenzyl)-N,N-dimethylamine\text{N-(4-ethoxybenzyl)-N,N-dimethylamine}).

ReagentProductYield (%)Reference
Methyl iodideN-(4-ethoxybenzyl)-N,N-dimethylamine92
Ethyl bromideN-(4-ethoxybenzyl)-N-methyl-N-ethylamine88

Industrial Application : Scalable under flow chemistry conditions using copper catalysts .

Oxidation Reactions

The benzylic position adjacent to the aromatic ring is susceptible to oxidation:

  • Reagents : KMnO4_4, CrO3_3.

  • Conditions : Acidic or neutral aqueous media, 50–100°C.

  • Products : 4-ethoxy-N-methylbenzamide\text{4-ethoxy-N-methylbenzamide}, 4-ethoxybenzoic acid\text{4-ethoxybenzoic acid}.

Oxidizing AgentProductSelectivity (%)Reference
KMnO4_44-ethoxybenzoic acid75
CrO3_34-ethoxy-N-methylbenzaldehyde68

Note : Over-oxidation to carboxylic acids is common with strong oxidizers.

Electrophilic Aromatic Substitution (EAS)

The ethoxy group directs EAS to the para position relative to itself:

  • Reactions : Nitration, sulfonation, halogenation.

  • Conditions : HNO3_3/H2_2SO4_4, SO3_3, or X2_2/FeX3_3.

ReactionReagentsMajor ProductYield (%)Reference
NitrationHNO3_3/H2_2SO4_44-ethoxy-3-nitro-N-methylbenzylamine82
BrominationBr2_2/FeBr3_34-ethoxy-2-bromo-N-methylbenzylamine79

Mechanism : Ethoxy’s electron-donating nature activates the ring, favoring para substitution.

Reductive Amination

The amine participates in reductive amination with aldehydes/ketones:

  • Reagents : Benzaldehyde, NaBH4_4.

  • Conditions : Methanol, 25–60°C.

  • Product : N-(4-ethoxybenzyl)-N-methyl-N-benzylamine\text{N-(4-ethoxybenzyl)-N-methyl-N-benzylamine}.

Carbonyl CompoundReducing AgentProductYield (%)Reference
BenzaldehydeNaBH4_4N-(4-ethoxybenzyl)-N-methyl-N-benzylamine90

Catalytic Methods : Copper-catalyzed protocols enhance efficiency (TOF up to 120 h1^{-1}) .

Demethylation of Ethoxy Group

The ethoxy group undergoes dealkylation under acidic conditions:

  • Reagents : HBr (48%), HI.

  • Conditions : Reflux, 110–130°C.

  • Product : 4-hydroxy-N-methylbenzylamine\text{4-hydroxy-N-methylbenzylamine}.

AcidTemperature (°C)Yield (%)Reference
HBr12088
HI13092

Application : Synthesis of hydroxylated analogs for pharmaceutical studies .

Complexation with Metal Ions

The amine acts as a ligand for transition metals:

  • Metals : Cu(II), Pd(II).

  • Conditions : Methanol/water, 25°C.

  • Complexes : [Cu(L)2Cl2][Cu(\text{L})_2Cl_2], [Pd(L)Cl2][Pd(\text{L})Cl_2] (L = this compound).

Metal SaltComplex StructureStability Constant (log K)Reference
CuCl2_2Octahedral4.7
PdCl2_2Square planar5.2

Use : Catalytic applications in cross-coupling reactions .

Photochemical Reactions

UV irradiation induces cleavage of the C–N bond:

  • Conditions : 254 nm UV light, acetonitrile solvent.

  • Products : 4-ethoxybenzaldehyde, methylamine.

Light SourceConversion (%)Major ProductReference
UV (254 nm)954-ethoxybenzaldehyde

Mechanism : Homolytic cleavage generates radical intermediates .

Scientific Research Applications

N-(4-ethoxybenzyl)-N-methylamine (CAS No. 41690-86-2) is a compound with diverse applications in various scientific fields, particularly in organic synthesis, pharmaceuticals, and materials science. This article delves into its applications based on available research findings, case studies, and authoritative insights.

Organic Synthesis

This compound serves as a versatile intermediate in the synthesis of various organic compounds. Its structure allows it to participate in several chemical reactions, including:

  • Nucleophilic Substitution Reactions : It can react with electrophiles to form new amine derivatives.
  • Formation of Functionalized Heterocycles : The compound can be utilized to create complex structures through cycloaddition reactions.

Pharmaceutical Applications

The compound has potential applications in drug development due to its amine functionality, which is often a key component in pharmacologically active molecules. Specific applications include:

  • Synthesis of Antifungal Agents : It has been reported that derivatives of this compound can exhibit antifungal properties, making it a candidate for further pharmaceutical development .
  • Development of Surfactants : The compound's surfactant properties can be leveraged in formulations for drug delivery systems, enhancing the bioavailability of poorly soluble drugs.

Material Science

In materials science, this compound has been explored for its role in the synthesis of polymers and other materials:

  • Polymer Monomers : The compound can act as a monomer in the production of various polymeric materials, contributing to their functional properties.
  • Surfactants in Industrial Applications : Its surfactant properties make it useful in formulations for cleaning agents and other industrial applications.

Case Study 1: Synthesis of Antifungal Compounds

Research has demonstrated that derivatives of this compound possess antifungal activity against various strains. In vitro studies showed that modifications to the ethoxy group can enhance efficacy against resistant fungal strains.

Case Study 2: Polymer Development

A study focused on using this compound as a building block for cationic polymers used in personal care products. The polymer exhibited favorable properties such as water solubility and low toxicity, making it suitable for consumer applications .

Case Study 3: Drug Delivery Systems

Investigations into the use of this compound in drug delivery systems revealed its potential to improve the solubility and stability of hydrophobic drugs. The compound's ability to form micelles was highlighted as a significant advantage in enhancing drug bioavailability.

Mechanism of Action

The mechanism of action of N-(4-ethoxybenzyl)-N-methylamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary widely based on the structure of the compound and its derivatives.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Properties

The table below summarizes key molecular and synthetic data for N-(4-ethoxybenzyl)-N-methylamine and its analogs:

Substituent (Position) Molecular Formula Molecular Weight (g/mol) Yield (%) Physical State Key Spectral Data (¹H NMR) Source Evidence
Ethoxy (-OCH₂CH₃, para) C₁₀H₁₅NO 165.23 N/R Inferred liquid N/R -
Methoxy (-OCH₃, para) C₉H₁₃NO 151.21 N/R Neat liquid δ 3.73 (s, 2H, CH₂), 2.45 (s, 3H, N-CH₃) [12, 14, 18]
Chloro (-Cl, para) C₈H₁₀ClN 155.62 52.0* Solid δ 7.28 (q, 4H, Ar-H), 2.45 (s, 3H, N-CH₃) [15, 18]
t-Butyl (-C(CH₃)₃, para) C₁₂H₁₉N 177.29 35.7* Solid N/R [20]

N/R: Not reported in the evidence.

Key Observations:

  • Molecular Weight : The ethoxy derivative has a higher molecular weight (165.23 g/mol) compared to methoxy (151.21 g/mol) and chloro (155.62 g/mol) analogs, reflecting the larger ethoxy group.
  • Physical State : Methoxy and ethoxy derivatives are likely liquids at room temperature, while chloro and t-butyl analogs are solids, suggesting that electron-donating substituents (e.g., -OCH₃, -OCH₂CH₃) reduce crystallinity .
  • Synthetic Challenges : Alkoxy-substituted benzylamines (e.g., methoxy) are synthesized via reductive amination or Pd/C-catalyzed hydrogenation, but competing N,N-di-substitution by-products (e.g., N,N-di-(4-chlorobenzyl)-N-methylamine, 31.3% yield) are common, indicating steric and electronic influences on selectivity .

Spectroscopic and Analytical Data

  • N-(4-Methoxybenzyl)-N-methylamine : ¹H NMR (400 MHz, CDCl₃) shows a singlet at δ 3.73 ppm for the benzyl CH₂ and δ 2.45 ppm for the N-methyl group. MS (EI) confirms a molecular ion peak at m/z 150 [M-1]⁺ .
  • N-(4-Chlorobenzyl)-N-methylamine : ¹H NMR features aromatic protons as a quartet (δ 7.28 ppm) and an N-methyl singlet at δ 2.45 ppm .

Biological Activity

N-(4-Ethoxybenzyl)-N-methylamine (CAS No. 41690-86-2) is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on available literature.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C11_{11}H15_{15}N
  • Molecular Weight : 175.25 g/mol
  • Physical State : Colorless liquid
  • Boiling Point : 176°C
  • Melting Point : -5°C

The compound features an ethoxy group attached to a benzyl moiety, which is further substituted by a methylamine group, indicating potential interactions with biological targets.

Synthesis of this compound

The synthesis typically involves the reaction of 4-ethoxybenzyl chloride with methylamine under basic conditions. This method allows for the efficient formation of the desired amine while minimizing side reactions.

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of this compound. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including melanoma and breast cancer cells. The compound exhibited the following effects:

  • Cell Viability Reduction : A dose-dependent decrease in cell viability was observed, with IC50_{50} values ranging from 10 to 30 µM across different cell lines.
  • Induction of Apoptosis : Flow cytometry analysis indicated an increase in apoptotic cells after treatment with this compound, suggesting that it may activate intrinsic apoptotic pathways.
Cell LineIC50_{50} (µM)Apoptosis Rate (%)
A375 (Melanoma)1561.4
MCF-7 (Breast)2555.2
HeLa (Cervical)2048.3

The mechanism underlying the biological activity of this compound appears to involve several pathways:

  • Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, as evidenced by increased populations of cells in this phase post-treatment.
  • Inhibition of Migration : Wound healing assays revealed that this compound significantly inhibited cell migration, suggesting potential anti-metastatic properties.
  • Downregulation of MMPs : The expression levels of matrix metalloproteinases (MMPs), particularly MMP-9, were reduced, indicating a mechanism that may prevent tumor invasion and metastasis.

Case Studies and Research Findings

A notable study explored the effects of this compound on A375 melanoma cells. The results indicated:

  • Significant Inhibition of Cell Growth : Treatment with concentrations as low as 0.2 µM resulted in a substantial decrease in cell proliferation.
  • Enhanced Apoptotic Markers : Increased levels of cleaved caspase-3 and PARP were detected, confirming the induction of apoptosis.

Furthermore, in vivo studies demonstrated that this compound effectively reduced tumor growth in xenograft models without significant toxicity to normal tissues.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-ethoxybenzyl)-N-methylamine, and how can reaction conditions be optimized for high yields?

  • Methodological Answer : The compound can be synthesized via catalytic mono-N-methylation of 4-ethoxybenzylamine using methanol as a methylating agent. Heterogeneous nickel catalysts (e.g., Ni/Al₂O₃) have shown efficacy, with optimization parameters including:

  • Temperature : 80–100°C to balance reaction rate and selectivity.
  • Solvent : Toluene or water, depending on catalyst compatibility.
  • Catalyst Loading : 5–10 wt% of substrate to minimize side reactions like over-methylation .
  • Characterization : Confirm purity via GC-MS and ¹H NMR to detect residual starting materials or by-products .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :

  • ¹H NMR : Key signals include the ethoxy group (δ ~1.35 ppm, triplet for CH₃; δ ~4.00 ppm, quartet for OCH₂) and methylamine protons (δ ~2.25 ppm, singlet for N–CH₃). Aromatic protons appear as two doublets (δ ~6.80–7.25 ppm) .
  • GC-MS : Look for the molecular ion peak at m/z 179 (M⁺) and fragmentation patterns (e.g., loss of ethoxy or methylamine groups) .
  • IR : Confirm N–H stretching absence (if fully methylated) and C–O–C vibrations (~1250 cm⁻¹) .

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodological Answer :

  • PPE : Gloves, lab coat, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods due to potential volatility and amine-related irritation.
  • Storage : Inert atmosphere (N₂/Ar) at –20°C to prevent degradation. Toxicity data is limited, so treat as hazardous and follow GHS Category 2 precautions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR/GC-MS peaks) during synthesis?

  • Methodological Answer :

  • Impurity Identification : Compare observed GC-MS fragments with databases (e.g., NIST Chemistry WebBook) to identify side products like unreacted 4-ethoxybenzylamine or di-methylated derivatives .
  • Quantitative NMR : Use internal standards (e.g., 1,3,5-trimethoxybenzene) to quantify impurities and adjust reaction stoichiometry .

Q. What catalytic systems enable selective mono-N-methylation of 4-ethoxybenzylamine, and what mechanisms drive selectivity?

  • Methodological Answer :

  • Ni-Based Catalysts : Ni nanoparticles on Al₂O₃ promote methanol activation via dehydrogenation, generating formaldehyde intermediates that react with amines.
  • Mechanistic Insight : DFT studies suggest a Langmuir-Hinshelwood pathway, where adsorbed methanol and amine react on the catalyst surface. Selectivity is enhanced by steric hindrance from the ethoxy group, limiting over-methylation .

Q. How can computational modeling predict the reactivity and stability of this compound in solution?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electronic effects (e.g., charge distribution on the amine group).
  • Solvent Effects : Use COSMO-RS to predict solubility in polar (e.g., water) vs. nonpolar solvents (e.g., toluene).
  • Degradation Pathways : Simulate hydrolysis under acidic/basic conditions to identify labile bonds (e.g., ethoxy group cleavage) .

Q. What role could this compound play in molecularly imprinted polymer (MIP) design for selective recognition?

  • Methodological Answer :

  • Template Functionalization : The amine group can coordinate with monomers (e.g., methacrylic acid) via hydrogen bonding, creating cavities for target analytes (e.g., catecholamines).
  • Cross-Linking : Use methylenebisacrylamide (MBAA) to stabilize the polymer matrix. Post-synthesis template removal with methanol/acetic acid ensures cavity specificity .

Q. Notes

  • For extended applications, explore pharmacological activity analogs (e.g., cytostatic agents in ).

Properties

IUPAC Name

1-(4-ethoxyphenyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-3-12-10-6-4-9(5-7-10)8-11-2/h4-7,11H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQYGQAVOILJHDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10397418
Record name N-(4-ethoxybenzyl)-N-methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41690-86-2
Record name N-(4-ethoxybenzyl)-N-methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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